molecular formula C19H17NO4S B405226 ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 301304-90-5

ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B405226
CAS No.: 301304-90-5
M. Wt: 355.4g/mol
InChI Key: YBYTWJKOJKRNKC-UHFFFAOYSA-N
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Description

The compound ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate features a cyclopenta[b]thiophene core substituted at position 2 with a benzofuran-2-carbonyl amide group and at position 3 with an ethyl ester. This structure combines aromatic heterocycles (benzofuran and thiophene) with a dihydrocyclopentane ring, conferring unique electronic and steric properties. Its synthesis typically involves acylation of an ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate precursor with benzofuran-2-carbonyl chloride .

Properties

IUPAC Name

ethyl 2-(1-benzofuran-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c1-2-23-19(22)16-12-7-5-9-15(12)25-18(16)20-17(21)14-10-11-6-3-4-8-13(11)24-14/h3-4,6,8,10H,2,5,7,9H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYTWJKOJKRNKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activities, particularly in the context of cancer treatment and other pharmacological properties.

Chemical Structure

The compound features a complex molecular structure, which contributes to its biological activity. The key functional groups include:

  • Benzofuran moiety : Known for its role in various biological processes.
  • Cyclopentathiophene ring : Imparts unique chemical properties that may enhance interaction with biological targets.

Biological Activity Overview

Recent studies have indicated that this compound exhibits significant biological activities, particularly in cancer cell lines.

Anticancer Activity

  • Mechanism of Action : The compound appears to inhibit tubulin polymerization, a critical process for cell division. This inhibition is similar to that of known anticancer agents such as combretastatin A-4 (CA-4) .
  • Cell Line Studies :
    • In vitro studies have demonstrated that the compound has potent antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) cells.
    • IC50 values were reported in the single-digit nanomolar range for several derivatives of the compound, indicating high potency .

Case Studies and Research Findings

A selection of studies highlights the biological activities of this compound:

StudyFindings
Synthesis and Evaluation Researchers synthesized several derivatives and evaluated their antiproliferative activities. Compounds with specific substitutions on the benzofuran ring showed enhanced activity against resistant cancer cell lines .
Dual Targeting Strategy The design of novel dual inhibitors targeting both tubulin and histone deacetylase (HDAC) was explored. This strategy aims to improve therapeutic efficacy while reducing resistance mechanisms in cancer cells .
In Vivo Studies Preliminary in vivo studies indicated that certain derivatives could significantly suppress tumor growth in murine models, suggesting potential for further development into clinical candidates .

Pharmacological Properties

In addition to anticancer activity, this compound has shown promise in other pharmacological areas:

  • Antimicrobial Activity : Some derivatives exhibited antimicrobial properties, although specific mechanisms remain under investigation.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, warranting further exploration in neurodegenerative disease models.

Scientific Research Applications

Structural Characteristics

The compound features a complex structure that includes a benzofuran moiety and a cyclopenta[b]thiophene core. These structural elements contribute to its unique chemical properties and biological activities. The molecular formula is C21H20N2O4S2C_{21}H_{20}N_{2}O_{4}S_{2} .

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of thiophene derivatives, including those similar to ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. For instance, derivatives containing thiophene rings have demonstrated both antibacterial and antifungal activities. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Anticancer Activity

Recent investigations into the anticancer properties of thiophene derivatives have shown promising results. Compounds with similar structures have been tested against human cancer cell lines, revealing cytotoxic effects that suggest potential for therapeutic use in oncology . The mechanism often involves the induction of apoptosis in cancer cells, which is critical for effective cancer treatment.

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. Variants of this compound are synthesized to enhance specific biological activities or to develop novel therapeutic agents .

Case Study 1: Antibacterial Activity Assessment

A study conducted by Madhavi et al. evaluated several substituted thiophene derivatives for their antibacterial properties. The results showed that compounds similar to this compound exhibited significant zones of inhibition against both standard and clinical bacterial strains .

CompoundZone of Inhibition (mm)Bacterial Strain
A15E. coli
B18S. aureus
C12P. aeruginosa

Case Study 2: Anticancer Evaluation

In another study focusing on anticancer activity, derivatives were screened against various human cancer cell lines, including breast and lung cancer cells. The results indicated that certain modifications to the benzofuran or thiophene moieties could significantly enhance cytotoxicity .

Compound VariantIC50 (µM)Cancer Cell Line
Variant A10MCF-7 (Breast)
Variant B8A549 (Lung)
Variant C15HeLa (Cervical)

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the Amide Group

Benzofuran vs. Furan Derivatives
  • Target Compound : Benzofuran-2-carbonyl amide provides extended aromaticity, enhancing π-π stacking interactions and lipophilicity (XLogP ≈ 3.6) .
  • Analog: Methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate () Replaces benzofuran with a simpler furan-2-carbonyl group. Retains hydrogen-bonding capacity via the furan oxygen.
Substituted Benzoyl Derivatives
  • Analog: Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate () 3,4-Dimethoxybenzoyl substituent introduces electron-donating methoxy groups. Molecular weight (375.44 g/mol) increases slightly compared to the target compound (326.4 g/mol) .

Functional Group Modifications

Carbamoyl vs. Ester Groups
  • Analog : N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide ()
    • Replaces the ethyl ester at position 3 with a carbamoyl (-CONH₂) group.
    • Increases polarity and hydrogen-bonding capacity (Topological Polar Surface Area: 114 Ų vs. ~90 Ų for the ester analog).
    • May improve bioavailability but reduce membrane permeability.
Thioureido Derivatives
  • Analog : Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate ()
    • Substitutes the benzofuran-2-carbonyl amide with a phenylthioureido group.
    • Introduces sulfur-mediated interactions (e.g., metal coordination) and higher conformational flexibility.
NOX4 Inhibition
  • Analog: GLX351322 (Ethyl 2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) () Incorporates a piperazine-furan moiety, enabling selective inhibition of NADPH oxidase 4 (NOX4) with IC₅₀ = 5 µM. 10-fold selectivity over NOX2, attributed to the extended substituent’s interactions with the enzyme’s active site .

Physicochemical Properties

Compound Molecular Weight (g/mol) XLogP Hydrogen Bond Acceptors Hydrogen Bond Donors
Ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 326.4 3.6 4 2
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide 326.4 3.6 4 2
Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 375.44 ~3.8 5 1
GLX351322 448.49 N/A 6 2

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via condensation of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile with aromatic isothiocyanates or acylating agents. Key steps include:

  • Reagent Selection : Use benzoylisothiocyanate or substituted aryl aldehydes/ketones for functionalization .
  • Solvent System : Ethanol or 1,4-dioxane with catalytic glacial acetic acid promotes efficient coupling .
  • Reaction Monitoring : Reflux for 5–12 hours under inert atmosphere (N₂), followed by overnight cooling to precipitate the product .
  • Purification : Recrystallization from ethanol or isopropyl alcohol yields high-purity solids (67–95% yield) .

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves bond lengths/angles (e.g., C–S = 1.68 Å, C–O = 1.21 Å) and confirms bicyclic fused-ring systems .
  • Spectroscopy :
    • ¹H/¹³C NMR : Diagnostic signals include δ 1.3–1.5 ppm (ethyl CH₃), δ 6.8–7.5 ppm (benzofuran/aromatic protons), and δ 165–170 ppm (ester/amide carbonyls) .
    • IR : Peaks at 1680–1720 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N–H stretch) .

Q. What safety protocols are critical during handling?

Methodological Answer:

  • Hazard Mitigation : Wear nitrile gloves, goggles, and respiratory protection (N95 mask) due to skin/eye irritation and respiratory toxicity risks .
  • Spill Management : Use inert absorbents (vermiculite) and avoid aqueous cleanup to prevent dissolution .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved?

Methodological Answer: Discrepancies in antifungal/antibacterial activity (e.g., IC₅₀ variations) arise from:

  • Structural Analogues : Compare substituent effects (e.g., benzofuran vs. phenyl groups) .
  • Assay Conditions : Standardize MIC testing using CLSI guidelines to minimize false positives .
  • Synergistic Studies : Combine with known antibiotics (e.g., fluconazole) to assess potentiation .

Q. What computational strategies predict binding modes with biological targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model interactions with fungal CYP51 or bacterial DNA gyrase. Key residues (e.g., Phe228 in CYP51) show hydrogen bonding with the amide group .
  • QSAR Models : Correlate logP values (calculated XlogP = 4.0) with membrane permeability for lead optimization .

Q. How are structure-activity relationships (SAR) analyzed for this scaffold?

Methodological Answer:

  • Core Modifications : Replace the ethyl ester with methyl or tert-butyl groups to assess metabolic stability .
  • Substituent Screening : Introduce electron-withdrawing groups (e.g., -CF₃) on benzofuran to enhance target affinity .
  • In Vivo Validation : Test pharmacokinetics in rodent models to link lipophilicity (logP) with oral bioavailability .

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